molecular formula C9H10N2O2 B11780072 Pyrimidin-5-yl(tetrahydrofuran-2-yl)methanone

Pyrimidin-5-yl(tetrahydrofuran-2-yl)methanone

Cat. No.: B11780072
M. Wt: 178.19 g/mol
InChI Key: KNXVLTIKHVQKLY-UHFFFAOYSA-N
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Description

Pyrimidin-5-yl(tetrahydrofuran-2-yl)methanone is a heterocyclic compound that features a pyrimidine ring fused with a tetrahydrofuran moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities. The unique structure of this compound allows it to interact with various biological targets, making it a valuable candidate for drug development and other scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyrimidin-5-yl(tetrahydrofuran-2-yl)methanone typically involves the reaction of pyrimidine derivatives with tetrahydrofuran-based intermediates. One common method includes the Diels-Alder reaction, where a pyrimidine derivative reacts with a tetrahydrofuran-based dienophile under controlled conditions to form the desired compound . The reaction conditions often require specific temperatures and catalysts to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions: Pyrimidin-5-yl(tetrahydrofuran-2-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as halides, amines, and thiols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Pyrimidin-5-yl(tetrahydrofuran-2-yl)methanone has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Pyrimidin-5-yl(tetrahydrofuran-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

  • Pyrimidin-5-yl(tetrahydro-2-furanyl)methanone
  • Pyrrolo[2,3-d]pyrimidine derivatives
  • Pyrimidine-derived indole ribonucleosides

Comparison: Pyrimidin-5-yl(tetrahydrofuran-2-yl)methanone is unique due to its specific fusion of pyrimidine and tetrahydrofuran rings, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different pharmacokinetics, binding affinities, and biological activities, making it a valuable candidate for specific research and therapeutic applications .

Properties

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

oxolan-2-yl(pyrimidin-5-yl)methanone

InChI

InChI=1S/C9H10N2O2/c12-9(8-2-1-3-13-8)7-4-10-6-11-5-7/h4-6,8H,1-3H2

InChI Key

KNXVLTIKHVQKLY-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)C(=O)C2=CN=CN=C2

Origin of Product

United States

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